
(3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with two methoxy groups attached to the third and fourth carbon atoms and a carboxylic acid group attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Methoxylation: Introduction of methoxy groups at the 3rd and 4th positions can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of cyclopentane-1,3,4-tricarboxylic acid.
Reduction: Formation of (3S,4S)-3,4-dimethoxycyclopentanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
(3S,4S)-3,4-Dimethoxycyclopentane-1-carboxylic acid: can be compared with other cyclopentane derivatives such as:
Uniqueness
- The presence of methoxy groups in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
(3S,4S)-3,4-dimethoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-11-6-3-5(8(9)10)4-7(6)12-2/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m0/s1 |
InChIキー |
LGZUQDMTAYPRPP-BQBZGAKWSA-N |
異性体SMILES |
CO[C@H]1CC(C[C@@H]1OC)C(=O)O |
正規SMILES |
COC1CC(CC1OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



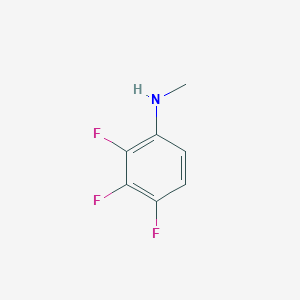
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)

![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)

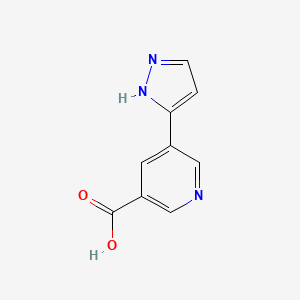
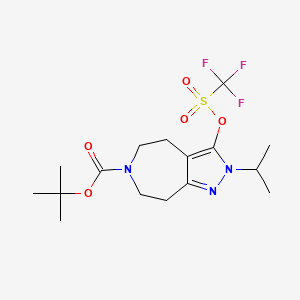
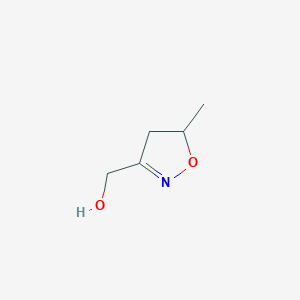

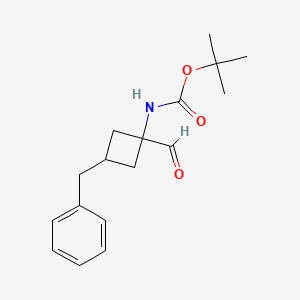

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)

